molecular formula C10H9N3O2 B1612543 4-Methyl-1-(4-nitrophenyl)-1H-imidazole CAS No. 90946-21-7

4-Methyl-1-(4-nitrophenyl)-1H-imidazole

Cat. No. B1612543
CAS RN: 90946-21-7
M. Wt: 203.2 g/mol
InChI Key: BBTVYTDNOUZWNJ-UHFFFAOYSA-N
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Description

4-Methyl-1-(4-nitrophenyl)-1H-imidazole is a chemical compound that has been extensively studied by researchers due to its potential applications in various fields. This compound is also known as MNPI and is commonly used in scientific research to investigate its mechanism of action, biochemical and physiological effects, and potential future directions.

Scientific Research Applications

Enzymatic Inhibition

4-Methyl-1-(4-nitrophenyl)-1H-imidazole and its derivatives show significant enzymatic inhibition properties. For example, nitrefazole, a derivative, has a notable inhibitory effect on aldehyde dehydrogenase, an enzyme involved in alcohol metabolism (Klink, Pachler, & Gottschlich, 1985).

Chemical Kinetics and Reactions

This compound is also studied for its role in chemical reactions, like the kinetics of ester imidazolysis in benzene (Rivetti & Tonellato, 1977), and the hydrolytic properties of its derivatives in specific reactions (Neuvonen, 1995).

Antibacterial Activity

A study on 5-substituted 1-methyl-4-nitro-1H-imidazole derivatives found that they possess in-vitro antibacterial activity against a range of microorganisms, demonstrating the potential for medical applications (Letafat et al., 2008).

NMR Studies

This compound has been the subject of detailed NMR studies to understand its structural and electronic properties, which is important for pharmaceutical applications (Backler et al., 2020).

Photoreactivity

This compound and its derivatives exhibit interesting photoreactive properties, such as the photorearrangement of 2-methyl-5-nitro-1H-imidazoles in water-containing solutions (Pfoertner & Daly, 1987).

Antitubercular Properties

Some derivatives of this compound have shown promising antitubercular activity against the Mycobacterium tuberculosis strain, highlighting their potential in treating tuberculosis (Patel et al., 2017).

Catalytic Properties

The catalytic properties of this compound derivatives in hydrolysis reactions have been extensively studied, demonstrating their effectiveness in chemical processes (Kunitake & Horie, 1975).

properties

IUPAC Name

4-methyl-1-(4-nitrophenyl)imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O2/c1-8-6-12(7-11-8)9-2-4-10(5-3-9)13(14)15/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBTVYTDNOUZWNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C=N1)C2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10580984
Record name 4-Methyl-1-(4-nitrophenyl)-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10580984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

90946-21-7
Record name 4-Methyl-1-(4-nitrophenyl)-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10580984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

4-fluoronitrobenzene (32.3 g; 0.229 mol) and 4-methyl-1H-imidazole (25 g; 0.3 mol) are mixed at r.t., to this stirred mixture K2CO3 (44 g; 0.3 mol) is added. The reaction mixture is then heated at 120° C. overnight, then cooled at r.t. and poured in water (2 L), the resulting suspension is filtered and washed with water. The obtained solid is dried at 60° C. and recrystallized from ethyl acetate (600 mL), to provide the title compound as a yellow solid (22.5 g; 48.3%). The regioisomer, 4-(5-methyl-1H-imidazol-1yl)nitrobenzene remains in the crystallization mother liquor along with a certain amount of the titled product (TLC: hexane/AcOEt 3:2). C10H9N3O2, MW 203.2.
Quantity
32.3 g
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step One
Name
Quantity
44 g
Type
reactant
Reaction Step One
Name
Quantity
2 L
Type
solvent
Reaction Step Two
Yield
48.3%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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